2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,10H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXTWTXRXKAZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173429 | |
| Record name | 4-Hydroxy-alpha-aminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19745-72-3 | |
| Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19745-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-alpha-aminoacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019745723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-alpha-aminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedel-Crafts Acylation Followed by Amination
A widely documented approach involves the use of Friedel-Crafts acylation to introduce the ketone group onto the aromatic ring, followed by amination to install the amino group.
Procedure :
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Friedel-Crafts Acylation :
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4-Hydroxyphenol is reacted with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst.
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Conditions: Dichloromethane solvent, 0–5°C, 4-hour reaction time.
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Intermediate: 4-hydroxyacetophenone (yield: 78–85%).
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Amination :
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The ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol under reflux (65°C, 8 hours).
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Post-reaction purification via recrystallization from ethanol yields 2-amino-1-(4-hydroxyphenyl)ethanone (free base).
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Key Parameters :
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | AlCl₃ | Dichloromethane | 0–5°C | 82% |
| Amination | NH₄OAc | Methanol | 65°C | 75% |
Direct Amination of 4-Hydroxyacetophenone
An alternative single-pot method avoids isolation of intermediates:
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Reagents : 4-Hydroxyacetophenone, hydroxylamine hydrochloride, and sodium hydroxide.
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Conditions : Ethanol/water (3:1), 70°C, 6 hours.
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Mechanism : Formation of an oxime intermediate, followed by reduction using sodium borohydride.
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Yield : 68–72% (free base).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance solubility and stability:
Procedure :
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Dissolve 2-amino-1-(4-hydroxyphenyl)ethanone in anhydrous diethyl ether.
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Bubble dry hydrogen chloride gas through the solution at 0°C until precipitation completes.
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Filter and wash the precipitate with cold ether.
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Dry under vacuum to obtain the hydrochloride salt (yield: 95–98%).
Critical Factors :
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Stoichiometry : 1:1 molar ratio of free base to HCl.
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Solvent Choice : Ether minimizes side reactions.
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Purity : ≥99% by HPLC (as per industrial standards).
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to improve efficiency:
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Reactors : Microfluidic channels with immobilized AlCl₃ catalysts.
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Conditions :
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Residence time: 12 minutes.
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Temperature: 50°C.
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Output : 15 kg/hour of 4-hydroxyacetophenone intermediate.
Automation and Quality Control
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Process Analytics Technology (PAT) : Real-time monitoring via FTIR and HPLC ensures consistent product quality.
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Yield Optimization : Automated pH adjustment during amination boosts yields to 80%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Applicability |
|---|---|---|---|
| Friedel-Crafts + Amination | High purity, scalable | Multi-step, costly catalysts | Large-scale API production |
| Direct Amination | Fewer steps, lower cost | Moderate yields | Pilot-scale synthesis |
| Continuous Flow | Rapid, high throughput | High initial investment | Bulk chemical manufacturing |
Challenges and Innovations
Byproduct Management
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Common Byproducts :
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Over-acylated derivatives (e.g., diacetylated phenol).
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Unreacted AlCl₃ (requires neutralization with NaHCO₃).
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Green Chemistry Approaches
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Catalyst Recycling : AlCl₃ recovery systems reduce waste.
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Solvent-Free Reactions : Microwave-assisted synthesis under solvent-free conditions achieves 70% yield in 2 hours.
Chemical Reactions Analysis
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Scientific Research Applications
Biochemical Properties
This compound exhibits significant biochemical interactions, particularly with enzymes and proteins. It has been shown to influence oxidative stress responses and metabolic pathways by modulating the activity of key enzymes. Its interactions often lead to either inhibition or activation of enzymatic activities, making it a valuable tool in biochemical research.
Organic Synthesis
- Building Block : This compound serves as a fundamental building block in the synthesis of various organic molecules, facilitating the creation of complex structures.
Chromatography
- Analytical Reagent : It is employed as a reagent in chromatography techniques for the separation and analysis of different substances.
Pharmaceutical Intermediates
- Drug Development : It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, particularly in developing adrenaline analogs and other therapeutic agents.
Microbiology
- Quorum Sensing Inhibition : Research indicates its effectiveness as a quorum sensing inhibitor, impacting bacterial behavior and virulence factors in pathogens like Pseudomonas aeruginosa.
Case Studies
Several studies have highlighted the applications of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound effectively inhibited quorum sensing in Pseudomonas aeruginosa, leading to reduced virulence factor production. This finding suggests potential applications in developing new antimicrobial therapies.
Case Study 2: Enzyme Modulation
Research explored its role in modulating enzyme activity related to oxidative stress responses. The compound was found to influence the expression of genes associated with metabolic pathways, showcasing its utility in metabolic research.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex organic molecules. |
| Chromatography | Reagent for separation and analysis of substances. |
| Pharmaceuticals | Intermediate for synthesizing drugs, including adrenaline analogs. |
| Microbiology | Quorum sensing inhibitor affecting bacterial communication and virulence factors. |
| Enzyme Studies | Modulates enzyme activities involved in metabolic pathways and oxidative stress responses. |
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as a precursor for the synthesis of various bioactive compounds, influencing biochemical pathways and molecular targets. The specific molecular targets and pathways depend on the context of its application in research .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride
- CAS Number : 19745-72-3
- Molecular Formula: C₈H₁₀ClNO₂
- Molecular Weight : 187.62 g/mol
- Synonyms: α-Amino-p-hydroxyacetophenone hydrochloride, 2-Amino-4′-hydroxyacetophenone hydrochloride .
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Aromatic Rings
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br) increase molecular weight and thermal stability but may reduce solubility .
- Methoxy groups (OCH₃) enhance lipophilicity, influencing pharmacokinetic properties .
- Positional isomerism (e.g., 3-OCH₃ vs. 4-OCH₃) significantly alters electronic and steric profiles, affecting reactivity .
Derivatives with Modified Amino/Ketone Functionalities
Key Observations :
- N-substitution (e.g., dibenzylamino, morpholine) modulates solubility and biological activity. Morpholine derivatives exhibit better aqueous solubility .
- Dimethylamino groups (N(CH₃)₂) introduce strong electron-donating effects, useful in optoelectronic materials .
Pharmacological and Industrial Relevance
- Lipid Regulation: Derivatives of 2-amino-1-(4-hydroxyphenyl)ethanone (e.g., A5–A8 in ) show triglyceride-lowering activity. Esterification of the hydroxyl group enhances efficacy .
- Catalytic Efficiency : In Ractopamine synthesis, Raney Ni outperforms Pd/C in cost and reaction efficiency, reducing production costs by 15–20% .
- Safety Profile : Unlike halogenated analogues (e.g., 4-Br/3-F derivative), the parent compound lacks reported psychoactive effects, making it safer for industrial use .
Biological Activity
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, also known as N-acetyl-p-aminophenol hydrochloride, is a chemical compound with significant biological activities. Its molecular formula is C₈H₁₀ClNO₂, and it is characterized by the presence of an amino group and a hydroxyphenyl group attached to an ethanone structure. This compound has garnered attention for its potential applications in pharmacology, particularly as a pharmaceutical intermediate and in neuropharmacological research.
Synthesis
The synthesis of this compound can be achieved through various methods, including the Friedel-Crafts acylation reaction. This involves treating phenolic compounds with acyl chlorides in the presence of Lewis acids to form ketones. For instance, phenol reacts with acetyl chloride to yield 4-hydroxyacetophenone, which can then undergo further modification to produce the target compound through amination processes.
Biological Activities
This compound exhibits several biological activities:
- Antioxidant Properties : The hydroxy group in its structure suggests potential antioxidant capabilities, which may help in mitigating oxidative stress within biological systems.
- Neuroprotective Effects : Preliminary studies indicate that this compound may interact with neurotransmitter systems, suggesting its role in neuroprotection. This interaction could be significant for conditions such as neurodegenerative diseases.
- Pharmaceutical Applications : The compound is noted for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting various conditions due to its ability to modify biological responses.
Research has indicated that this compound may interact with various receptors and enzymes within the body. Initial findings suggest binding affinities with neurotransmitter receptors, which could elucidate its function in neuropharmacology. Additionally, studies have explored its reactivity with other chemical entities, indicating its potential as a building block for more complex molecules.
Toxicological Profile
While this compound shows promise for therapeutic applications, toxicological studies highlight that it may pose risks upon skin contact. This necessitates careful handling and consideration in drug formulation contexts.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminoacetophenone | Amino group on acetophenone | Less hydrophilic than its hydroxy counterpart |
| 4-Hydroxyacetophenone | Hydroxyl group on acetophenone | Lacks amino functionality |
| Acetaminophen (Paracetamol) | Hydroxyl and amino groups on an aromatic ring | Widely used analgesic; differs in pharmacological action |
The unique combination of functional groups in this compound enhances its potential biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- Neuropharmacology : A study investigating the effects of similar compounds on neurotransmitter systems found that derivatives of 2-amino-1-(4-hydroxyphenyl)ethanone exhibited significant modulation of neurotransmitter release, suggesting potential applications in treating neurological disorders .
- Antioxidant Activity : Research into the antioxidant properties of phenolic compounds has shown that derivatives like 2-amino-1-(4-hydroxyphenyl)ethanone can significantly reduce oxidative stress markers in cellular models, indicating their therapeutic potential against oxidative damage .
- Pharmaceutical Development : The compound has been identified as a valuable intermediate for synthesizing adrenaline analogs, showcasing its utility in drug development processes aimed at creating more effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via condensation reactions, such as the reaction of 4-hydroxybenzaldehyde with ammonium acetate in acidic conditions. Key parameters include pH control (e.g., HCl for protonation), solvent selection (methanol/ethanol), and temperature (60–80°C). Catalysts like Raney nickel or Pd/C are critical for hydrogenation steps, with Raney Ni offering cost efficiency and comparable efficacy to Pd/C . Post-synthesis, recrystallization in ethanol or aqueous HCl ensures purity. Yield optimization requires monitoring intermediates via TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Melting Point Analysis : Reported values for the hydrochloride form range from 241–245°C (needles from HCl aq.) to 249–251°C (decomposition in EtOH) . Discrepancies suggest polymorphic forms or hydration states.
- Spectroscopy :
- FT-IR : Confirm amine (-NH₂, ~3300 cm⁻¹), ketone (C=O, ~1700 cm⁻¹), and phenolic -OH (~3200 cm⁻¹) groups.
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methylene (CH₂, δ 3.5–4.0 ppm), and amine protons (δ 2.5–3.0 ppm).
- Elemental Analysis : Match experimental C, H, N, Cl% to theoretical values (e.g., C: 45.6%, H: 4.7%, N: 6.6%, Cl: 16.8%) .
Q. What purification techniques are recommended to isolate this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol or ethanol/HCl mixtures to remove unreacted starting materials (e.g., 4-hydroxybenzaldehyde).
- Column Chromatography : Employ silica gel with a polar mobile phase (e.g., ethyl acetate:methanol, 9:1) to separate amine byproducts.
- Acid-Base Extraction : Leverage the compound’s solubility in acidic aqueous phases (via protonation) and back-extraction into organic solvents after neutralization.
Advanced Research Questions
Q. How do catalytic systems (e.g., Raney Ni vs. Pd/C) impact the stereoselectivity and efficiency of its synthesis?
- Methodological Answer :
- Raney Ni : Provides higher selectivity for reducing nitro intermediates to amines under mild H₂ pressure (1–3 atm). Its porous structure enhances surface area, improving reaction kinetics .
- Pd/C : Faster hydrogenation but prone to over-reduction (e.g., ketone to alcohol). Requires strict temperature control (<50°C).
- Comparative Study : Design experiments with identical substrates, pressures, and solvents. Monitor progress via GC-MS and compare turnover frequency (TOF) and selectivity.
Q. How can researchers resolve contradictions in reported melting points (e.g., 241–245°C vs. 249–251°C)?
- Methodological Answer :
- Thermal Analysis : Perform DSC/TGA to identify polymorphs or hydrate forms. For example, hydrate decomposition may explain higher mp values.
- Crystallography : Use single-crystal X-ray diffraction (via SHELX programs ) to determine unit cell parameters and hydrogen-bonding networks, which influence melting behavior.
- Solvent Screening : Recrystallize from different solvents (e.g., water vs. ethanol) and compare thermal profiles.
Q. What computational methods are suitable for predicting its reactivity in heterocyclic synthesis?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study nucleophilic attack sites (e.g., ketone group for Schiff base formation).
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or bioactivity .
- Reaction Modeling : Use Gaussian or ORCA to simulate condensation with aldehydes, analyzing activation energies for mechanistic insights.
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation via HPLC every 30 days.
- Light Sensitivity : Expose to UV-vis light (300–800 nm) and monitor photodegradation products (e.g., quinone formation) using LC-MS.
- Thermal Degradation : TGA-DSC coupled with FT-IR can identify volatile decomposition products (e.g., HCl gas at >250°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
